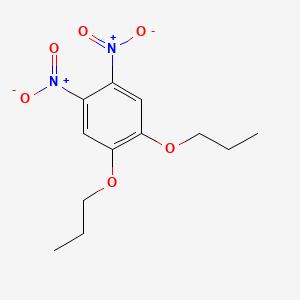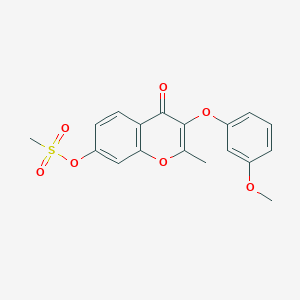
1,2-Dinitro-4,5-dipropoxi benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitro-4,5-dipropoxybenzene is a chemical compound with the molecular formula C12H16N2O6 It is a derivative of dinitrobenzene, where two nitro groups are attached to a benzene ring along with two propoxy groups
Aplicaciones Científicas De Investigación
1,2-Dinitro-4,5-dipropoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and propoxy functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dinitro-4,5-dipropoxybenzene can be synthesized from 1,2-di-n-propoxybenzene through nitrationThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,2-Dinitro-4,5-dipropoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dinitro-4,5-dipropoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the propoxy groups.
Major Products
Reduction: The major product of reduction is 1,2-diamino-4,5-dipropoxybenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,2-Dinitro-4,5-dipropoxybenzene can be obtained.
Mecanismo De Acción
The mechanism of action of 1,2-Dinitro-4,5-dipropoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro groups can undergo redox reactions, while the propoxy groups can participate in various substitution reactions. These interactions can affect cellular pathways and molecular functions, making the compound of interest in various research fields.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dinitrobenzene: Lacks the propoxy groups, making it less versatile in substitution reactions.
1,3-Dinitrobenzene: Has nitro groups in different positions, affecting its chemical reactivity and applications.
1,4-Dinitrobenzene: Similar to 1,3-Dinitrobenzene but with different spatial arrangement of nitro groups.
Uniqueness
1,2-Dinitro-4,5-dipropoxybenzene is unique due to the presence of both nitro and propoxy groups, which provide a combination of reactivity and versatility not found in other dinitrobenzene derivatives. This makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
1,2-dinitro-4,5-dipropoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-3-5-19-11-7-9(13(15)16)10(14(17)18)8-12(11)20-6-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGWRRYNYHJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2510855.png)
![methyl 3-[(2E)-3-(4-chlorophenyl)prop-2-enamido]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
![N-propyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2510859.png)




![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)


